![molecular formula C15H8ClN3OS2 B2576132 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide CAS No. 325986-72-9](/img/structure/B2576132.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide, also known as CTB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives play a crucial role in medicinal chemistry. Researchers have explored their therapeutic properties, leading to the development of effective drugs. Some notable applications include:
Material Science
Thiophenes find applications beyond medicine. In material science:
Synthesis of Anti-cancer Agents
Thiophenes serve as raw materials for synthesizing anticancer agents. For example, 2-butylthiophene is used in this context.
Synthesis of Anti-atherosclerotic Agents
2-octylthiophene plays a role in the synthesis of anti-atherosclerotic agents .
1,3,4-Thiadiazole Derivatives
Starting from 4-chlorobenzoic acid, researchers have synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds may have antiviral activity .
Mechanism of Action
Target of Action
The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide It is known that thiophene derivatives can have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXPKMRPYKNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.